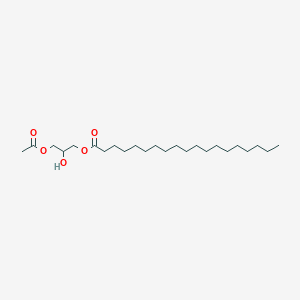
半胱氨酸-S-硫酸盐一水合物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cysteine-S-sulfate, Monohydrate (also known as S-Sulfocysteine, SCys, or Sulfo-Cysteine) is a derivative of the amino acid cysteine . It is produced by the reaction of inorganic sulfite and cystine . It is a potent N-methyl-D-aspartate-receptor (NMDA-R) agonist, displaying depolarizing properties similar to glutamate .
Synthesis Analysis
The synthesis of Cysteine-S-sulfate is achieved through the reaction of sulfite with cystine . An improved method for the synthesis and isolation of large amounts of crystalline sodium cysteine-S-sulfate has been described . The final product has been characterized as the monohydrate, monosodium salt by elemental analysis and various equivalent weight determinations .Chemical Reactions Analysis
The mechanism by which Cysteine-S-sulfate is formed from the reaction of sulfite with cystine has been investigated using high-resolution NMR . Both nucleophilic and radical mechanisms have been suggested, by which Cysteine-S-sulfate can be generated with yields of up to 96% .Physical And Chemical Properties Analysis
Cysteine-S-sulfate, Monohydrate is a powder or crystal that is soluble in water up to 1.3M at room temperature . Its melting point is 184-185℃ .科学研究应用
Crystal Growth and Material Science
Cysteine-S-sulfate, Monohydrate is used in the synthesis of single crystals by slow evaporation method . These crystals have been found to have significant spectral, structural, mechanical, linear, and nonlinear optical properties . They are used in technologically significant domains including electronic industries, computer technologies, fiber optic communications, and ferroelectric materials .
Optical Applications
The crystals synthesized from Cysteine-S-sulfate, Monohydrate have a higher laser damage threshold and an emission peak in the blue area . This makes them suitable for applications in solid-state lasers, ultraviolet light, and infrared technologies .
Electrical Applications
The frequency changes in the dielectric profile of the crystals synthesized from Cysteine-S-sulfate, Monohydrate are used to calculate the electrical characteristics of the formed crystal . This has potential applications in the development of electronic devices.
Chemical Reaction Studies
Cysteine-S-sulfate, Monohydrate is used to study the mechanism of the cystine-sulfite reaction . This reaction is significant in understanding the formation of Cysteine-S-sulfate from the reaction of sulfite with cystine in the absence of a dedicated oxidizing agent .
Medical Research
Cysteine-S-sulfate, Monohydrate is a very potent N-methyl-D-aspartate-receptor (NMDA-R) agonist . It has been found in elevated levels in the urine of patients affected with Molybdenum cofactor deficiency (MOCOD) or isolated sulfite oxidase deficiency (ISOD) . This makes it significant in medical research related to these disorders.
Industrial Applications
Cysteine-S-sulfate, Monohydrate is used in the industrial fed-batch cultivation of mammalian cells, which are used for the production of therapeutic proteins such as monoclonal antibodies .
作用机制
Target of Action
Cysteine-S-sulfate (SSC) is a potent N-methyl-D-aspartate-receptor (NMDA-R) agonist . NMDA-R is a type of glutamate receptor that plays a crucial role in learning and memory by regulating the strength of synapse connections between neurons .
Mode of Action
SSC is produced by the reaction of inorganic sulfite and cystine . It interacts with its target, the NMDA-R, and displays depolarizing properties similar to glutamate . This interaction results in the activation of the NMDA-R, which allows the flow of positive ions through the cell membrane, leading to the depolarization of the neuron .
Biochemical Pathways
The production of SSC involves the reaction of inorganic sulfite and cystine . This reaction can occur through both nucleophilic and radical mechanisms . SSC and thiosulfate have also been suggested as intermediates in the conversion of inorganic sulfate to organic sulfur compounds .
Pharmacokinetics
It’s known that ssc can be used as a replacement for cysteine to generate highly concentrated, neutral ph feeds in the industrial fed-batch cultivation of mammalian cells . This suggests that SSC might have good bioavailability and stability in biological systems.
Result of Action
The activation of NMDA-R by SSC can lead to various cellular effects, including the strengthening of synapse connections, which is crucial for learning and memory . In certain pathological conditions, such as molybdenum cofactor deficiency (mocod) or isolated sulfite oxidase deficiency (isod), elevated levels of ssc can be associated with brain damage, mental retardation, and other severe symptoms .
安全和危害
未来方向
Cysteine-S-sulfate has potential applications in the industrial fed-batch cultivation of mammalian cells, used for the production of therapeutic proteins such as monoclonal antibodies . It has been used in neutral pH feeds, yielding a comparable maximum viable cell density, prolonged viability, and increased titer compared to the two-feed system .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Cysteine-S-sulfate, Monohydrate involves the reaction of L-cysteine with sulfuric acid.", "Starting Materials": [ "L-cysteine", "Sulfuric acid", "Water" ], "Reaction": [ "Step 1: Dissolve L-cysteine in water", "Step 2: Slowly add sulfuric acid to the L-cysteine solution with constant stirring", "Step 3: Continue stirring the reaction mixture for several hours at room temperature", "Step 4: Filter the resulting solution to remove any solid impurities", "Step 5: Concentrate the filtrate under reduced pressure to obtain the crude product", "Step 6: Recrystallize the crude product from water to obtain pure Cysteine-S-sulfate, Monohydrate" ] } | |
CAS 编号 |
210110-94-4 |
产品名称 |
Cysteine-S-sulfate, Monohydrate |
分子式 |
C₃H₇NO₅S₂·H₂O |
分子量 |
219.24 |
产品来源 |
United States |
Q & A
Q1: What is the molecular formula and weight of sodium cysteine-S-sulfate monohydrate?
A1: While the abstract doesn't explicitly state the molecular formula and weight, we can deduce it based on the compound name and the fact that it's a monohydrate.
Q2: What are the potential applications of sodium cysteine-S-sulfate monohydrate based on its structure?
A2: Although the abstract focuses solely on synthesis and characterization [], the presence of cysteine and sulfate groups in the molecule hints at potential applications:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





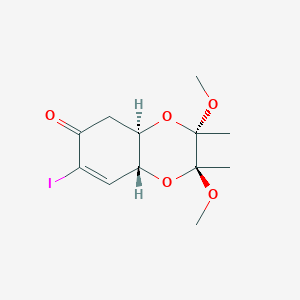
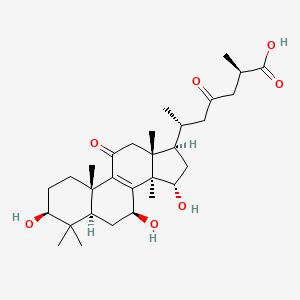
![(8R,9S,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol](/img/structure/B1141885.png)
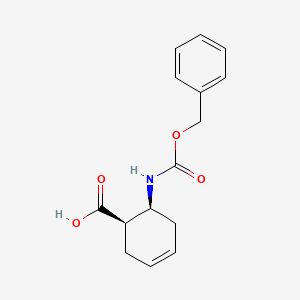
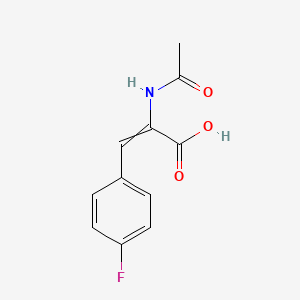
![1-(2-methylsulfonylsulfanylethyl)-3-[(2R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea](/img/structure/B1141888.png)
![4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid](/img/structure/B1141891.png)
![(2R,3R,4R,5R)-4-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2,3,5,6-tetrahydroxyhexanal](/img/structure/B1141893.png)
